1-{4-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone
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Overview
Description
1-{4-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE is a complex organic compound featuring a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 1-{4-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a carbonyl compound . . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
1-{4-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antileishmanial and antimalarial agent.
Biological Research: Its interactions with biological targets are explored using molecular docking studies.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE involves its interaction with specific molecular targets. For instance, it has been shown to fit well into the active site of certain enzymes, leading to inhibition of their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biological processes in pathogens.
Comparison with Similar Compounds
1-{4-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE can be compared with other pyrazole derivatives:
4-Chloro-3,5-dinitropyrazole: Known for its use in the synthesis of insensitive explosives.
Hydrazine-coupled pyrazoles: Studied for their antileishmanial and antimalarial activities.
Imidazole-containing compounds: Known for their broad range of biological activities
Properties
Molecular Formula |
C17H21ClN2O4 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-[4-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C17H21ClN2O4/c1-10-17(18)11(2)20(19-10)8-14(22)9-24-15-6-5-13(12(3)21)7-16(15)23-4/h5-7,14,22H,8-9H2,1-4H3 |
InChI Key |
KGIJLGSBXJSJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=C(C=C(C=C2)C(=O)C)OC)O)C)Cl |
Origin of Product |
United States |
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